(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone
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Overview
Description
(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone is a chemical compound with the molecular formula C25H34O3 and a molecular weight of 382.54 . . This compound is characterized by its benzophenone structure, which includes two phenyl rings connected by a carbonyl group. The presence of hydroxy and dodecyloxy groups on the phenyl rings contributes to its unique chemical properties.
Preparation Methods
The synthesis of (2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone typically involves the reaction of 1-bromododecane (dodecyl bromide or lauryl bromide) with resorcinol in the presence of potassium carbonate in refluxing acetone for 16 to 20 hours . The product is then purified by recrystallization from n-hexane and 10% ethanol in acetonitrile . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone has several scientific research applications:
Chemistry: It is used as a UV absorber in various chemical formulations to protect materials from UV radiation.
Biology: It is studied for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for skin protection and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of (2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone primarily involves its ability to absorb UV radiation. The hydroxy and dodecyloxy groups on the phenyl rings enhance its UV-absorbing capacity, making it effective in protecting materials and skin from UV damage . The molecular targets include UV-sensitive molecules, and the pathways involved are related to the absorption and dissipation of UV energy.
Comparison with Similar Compounds
(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone can be compared with other benzophenone derivatives such as:
Oxybenzone: Another UV absorber used in sunscreens.
Benzophenone-3: Known for its UV-absorbing properties and used in various personal care products.
2,4,4’-Trihydroxybenzophenone: Similar in structure but with different substituents, leading to variations in UV absorption and chemical reactivity
Properties
CAS No. |
839728-04-0 |
---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-(4-dodecoxy-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H34O5/c1-2-3-4-5-6-7-8-9-10-11-16-30-20-13-15-22(24(28)18-20)25(29)21-14-12-19(26)17-23(21)27/h12-15,17-18,26-28H,2-11,16H2,1H3 |
InChI Key |
BOSOAZFYDCUMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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